molecular formula C40H34P2 B3132133 (R)-Phanephos CAS No. 364732-88-7

(R)-Phanephos

Cat. No.: B3132133
CAS No.: 364732-88-7
M. Wt: 576.6 g/mol
InChI Key: GYZZZILPVUYAFJ-UHFFFAOYSA-N
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Description

®-Phanephos is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable compound in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phanephos typically involves the reaction of diphenylphosphine with a chiral diol. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diol, facilitating the nucleophilic attack on the phosphorus center. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of ®-Phanephos follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Phanephos undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often as a catalyst.

    Substitution: The ligand can undergo substitution reactions where the phosphorus atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving ®-Phanephos include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or aryl halides for substitution reactions.

Major Products Formed

The major products formed from reactions involving ®-Phanephos depend on the type of reaction. For example:

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic compounds.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

®-Phanephos has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.

    Industry: Applied in the production of fine chemicals and agrochemicals, enhancing the efficiency and selectivity of industrial processes.

Mechanism of Action

The mechanism of action of ®-Phanephos involves its role as a chiral ligand in catalytic processes. It coordinates with metal centers, forming a chiral environment that facilitates the selective formation of one enantiomer over the other. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, leading to high enantioselectivity in the resulting products.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ®-Phanephos include other chiral ligands such as:

    BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl.

    DIPAMP: 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane.

    SEGPHOS: 5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole.

Uniqueness

®-Phanephos is unique due to its high enantioselectivity and efficiency in catalytic processes. Its ability to form stable complexes with various metal centers and its versatility in different types of reactions make it a valuable ligand in asymmetric synthesis.

Properties

IUPAC Name

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZZZILPVUYAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045593
Record name (R)-Phanephos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364732-88-7
Record name (R)-Phanephos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364732-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Phanephos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-4,12-Bis(diphenylphosphino)-[2,2]-paracyclophane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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